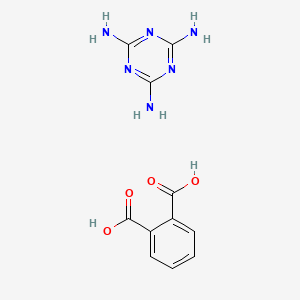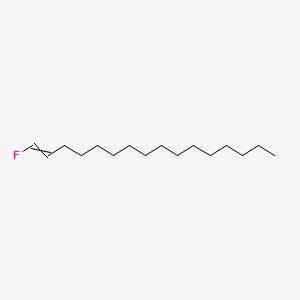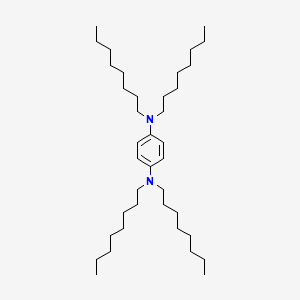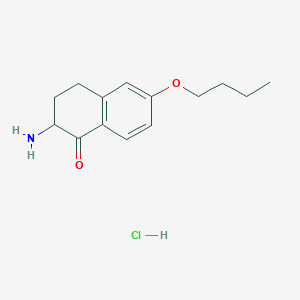![molecular formula C6H5NO3S B14459399 (5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 69126-94-9](/img/structure/B14459399.png)
(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a bicyclic β-lactam compound. It is a core structure in many antibiotics, particularly those in the penicillin class. This compound is known for its potent antibacterial properties, making it a crucial component in the fight against bacterial infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid typically involves the cyclization of a suitable precursor. One common method is the reaction of 6-aminopenicillanic acid with a suitable acylating agent under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at temperatures ranging from 0°C to 50°C, depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using Penicillium chrysogenum strains. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, alcohols, and amines, which can have different biological activities.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5R)-7-Oxo-4-thia-1-azabicyclo[320]hept-2-ene-2-carboxylic acid is used as a building block for synthesizing more complex molecules
Biology
In biology, this compound is studied for its interactions with bacterial enzymes. It serves as a model compound for understanding the mechanisms of β-lactam antibiotics and their resistance.
Medicine
In medicine, (5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a key component in the development of antibiotics. It is used to treat a wide range of bacterial infections, including those caused by penicillin-resistant strains.
Industry
In the industrial sector, this compound is used in the production of various pharmaceuticals. Its derivatives are also used in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and ultimately the death of the bacterial cell.
Comparación Con Compuestos Similares
Similar Compounds
Penicillin G: Another β-lactam antibiotic with a similar core structure but different side chains.
Amoxicillin: A β-lactam antibiotic with an additional hydroxyl group, making it more effective against certain bacteria.
Cephalosporins: A class of β-lactam antibiotics with a similar mechanism of action but a different core structure.
Uniqueness
(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a sulfur atom in its bicyclic structure. This gives it distinct chemical and biological properties, making it a valuable compound in various applications.
Propiedades
Número CAS |
69126-94-9 |
|---|---|
Fórmula molecular |
C6H5NO3S |
Peso molecular |
171.18 g/mol |
Nombre IUPAC |
(5R)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C6H5NO3S/c8-4-1-5-7(4)3(2-11-5)6(9)10/h2,5H,1H2,(H,9,10)/t5-/m1/s1 |
Clave InChI |
DUNKKIRUWZSMPT-RXMQYKEDSA-N |
SMILES isomérico |
C1[C@@H]2N(C1=O)C(=CS2)C(=O)O |
SMILES canónico |
C1C2N(C1=O)C(=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


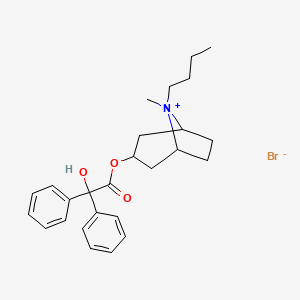
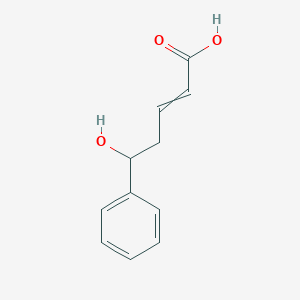
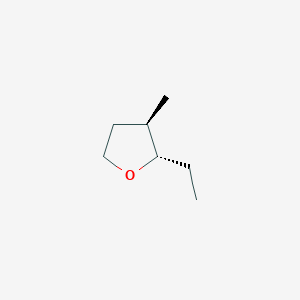
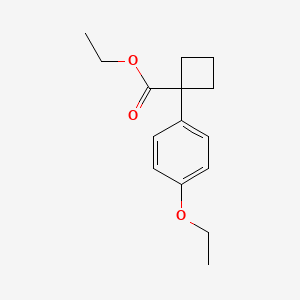
![3-[Hexyl(dimethyl)silyl]propanoic acid](/img/structure/B14459346.png)

